REACTION_CXSMILES
|
CC1C=CC(S([N:11]2[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][S:19][C:20]3[N:24]4[CH:25]=[CH:26][CH:27]=[CH:28][C:23]4=[N:22][N:21]=3)[CH2:13][CH2:12]2)(=O)=O)=CC=1.[OH-].[Na+]>Cl>[N:14]1([CH2:17][CH2:18][S:19][C:20]2[N:24]3[CH:25]=[CH:26][CH:27]=[CH:28][C:23]3=[N:22][N:21]=2)[CH2:13][CH2:12][NH:11][CH2:16][CH2:15]1 |f:1.2|
|
Name
|
3-[2-(4-(4-methylphenylsulfonyl)piperazin-1-yl)ethylmercapto]-1,2,4-triazolo(4,3-a)pyridine
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)CCSC1=NN=C2N1C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
concentrated solution
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform phase is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)CCSC1=NN=C2N1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |